molecular formula C36H42N4O6 B2898256 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 866346-09-0

4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B2898256
CAS No.: 866346-09-0
M. Wt: 626.754
InChI Key: KRFVTIIVHIOBPF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups. It contains a quinazolinone moiety, a phenethylamine moiety, and a cyclohexanecarboxamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amine group could participate in acid-base reactions, the carbonyl groups in the quinazolinone and cyclohexanecarboxamide moieties could undergo nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in a variety of ways, depending on its structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in the fields of medicinal chemistry or materials science .

Properties

CAS No.

866346-09-0

Molecular Formula

C36H42N4O6

Molecular Weight

626.754

IUPAC Name

4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C36H42N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-20-37-33(41)24-39-30-11-7-6-10-29(30)35(43)40(36(39)44)23-27-12-15-28(16-13-27)34(42)38-21-18-25-8-4-3-5-9-25/h3-11,14,17,22,27-28H,12-13,15-16,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

KRFVTIIVHIOBPF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

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